Cas no 259733-02-3 (2,4-Dichloro-6-methylbenzyl bromide)

2,4-Dichloro-6-methylbenzyl bromide Chemical and Physical Properties
Names and Identifiers
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- 2,4-Dichloro-6-methylbenzyl bromide
- 2-(bromomethyl)-1,5-dichloro-3-methylbenzene
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- Inchi: 1S/C8H7BrCl2/c1-5-2-6(10)3-8(11)7(5)4-9/h2-3H,4H2,1H3
- InChI Key: ULDDNOWQUUEJNM-UHFFFAOYSA-N
- SMILES: BrCC1C(=CC(=CC=1C)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 129
- XLogP3: 4.1
- Topological Polar Surface Area: 0
2,4-Dichloro-6-methylbenzyl bromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010005941-500mg |
2,4-Dichloro-6-methylbenzyl bromide |
259733-02-3 | 97% | 500mg |
$798.70 | 2023-09-02 | |
Alichem | A010005941-1g |
2,4-Dichloro-6-methylbenzyl bromide |
259733-02-3 | 97% | 1g |
$1534.70 | 2023-09-02 | |
Alichem | A010005941-250mg |
2,4-Dichloro-6-methylbenzyl bromide |
259733-02-3 | 97% | 250mg |
$475.20 | 2023-09-02 |
2,4-Dichloro-6-methylbenzyl bromide Related Literature
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
Additional information on 2,4-Dichloro-6-methylbenzyl bromide
2,4-Dichloro-6-methylbenzyl bromide (CAS No. 259733-02-3): A Comprehensive Overview
2,4-Dichloro-6-methylbenzyl bromide, a compound with the CAS registry number 259733-02-3, is an organobromine compound that has garnered significant attention in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with chlorine atoms at the 2 and 4 positions, a methyl group at the 6 position, and a bromine atom attached to the benzyl position. The combination of these substituents imparts distinct chemical and physical properties to the molecule, making it a valuable compound for both academic research and industrial applications.
The synthesis of 2,4-dichloro-6-methylbenzyl bromide typically involves multi-step organic reactions. One common approach is the electrophilic substitution of bromine onto a pre-substituted benzene ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to achieve higher yields and better control over the substitution patterns on the aromatic ring.
One of the most notable applications of 2,4-dichloro-6-methylbenzyl bromide lies in its role as an intermediate in organic synthesis. Its structure makes it particularly useful for constructing complex aromatic systems with multiple functional groups. For example, it has been employed in the synthesis of heterocyclic compounds, which are of great interest in drug discovery and materials science. Recent studies have demonstrated its utility in forming fused-ring systems with potential applications in optoelectronic materials.
The chemical stability of 2,4-dichloro-6-methylbenzyl bromide under various reaction conditions has been extensively studied. Research indicates that the compound exhibits good thermal stability up to certain temperatures, making it suitable for high-temperature reactions. Additionally, its reactivity towards nucleophilic substitution reactions has been optimized through the use of polar aprotic solvents and appropriate catalysts.
In terms of environmental impact, recent studies have focused on the degradation pathways of 2,4-dichloro-6-methylbenzyl bromide under different environmental conditions. Researchers have found that microbial degradation plays a significant role in breaking down this compound in aqueous environments. Understanding these degradation mechanisms is crucial for assessing its environmental fate and ensuring sustainable practices in its production and use.
From a materials science perspective, 2,4-dichloro-6-methylbenzyl bromide has shown promise as a precursor for advanced materials such as conductive polymers and organic semiconductors. Its ability to form stable covalent bonds with other organic moieties makes it a valuable building block for designing materials with tailored electronic properties.
In conclusion, 2,4-dichloro-6-methylbenzyl bromide (CAS No. 259733-02-3) is a versatile compound with a wide range of applications across chemistry and materials science. Its unique structure and reactivity make it an essential intermediate for constructing complex organic molecules and advanced materials. As research continues to uncover new synthetic methods and applications for this compound, its significance in both academic and industrial settings is expected to grow further.
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